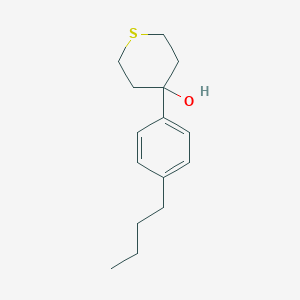

4-(4-Butylphenyl)thian-4-ol

Descripción

4-(4-Butylphenyl)thian-4-ol is a thiane-derived compound featuring a six-membered sulfur-containing ring (thiane) substituted with a 4-butylphenyl group at the 4-position. Thiane derivatives are of interest in medicinal and materials chemistry due to their conformational rigidity and electronic properties imparted by the sulfur atom. The butylphenyl substituent likely enhances lipophilicity, influencing solubility and interaction with hydrophobic environments .

Propiedades

IUPAC Name |

4-(4-butylphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22OS/c1-2-3-4-13-5-7-14(8-6-13)15(16)9-11-17-12-10-15/h5-8,16H,2-4,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBAKQIQSWXNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis De Reacciones Químicas

4-(4-Butylphenyl)thian-4-ol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

4-(4-Butylphenyl)thian-4-ol has several scientific research applications, including:

Chemistry: It can be used as a reagent or intermediate in organic synthesis.

Biology: It may be used in studies involving biochemical pathways and molecular interactions.

Industry: It can be used in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of 4-(4-Butylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.

Comparación Con Compuestos Similares

4-(4-(Trifluoromethyl)phenyl)thian-4-ol

4-(4-Chlorophenyl)sulfanylbutan-1-ol

- Structure: Features a sulfanyl (-S-) group in a butanol chain instead of a thiane ring.

- Molecular Formula : C₁₀H₁₃ClOS; CAS : 15446-08-9 .

- The chlorine atom introduces electronegativity, altering reactivity in nucleophilic substitutions.

Alcohol-Functionalized Phenyl Derivatives

(4-Butylphenyl)methanol

4-[4-(Dimethylamino)phenyl]butan-2-ol

- Structure: Contains a dimethylamino (-N(CH₃)₂) group on the phenyl ring and a secondary alcohol.

- Molecular Formula: C₁₂H₁₉NO; CAS: 120049-61-8 .

- Key Differences: The dimethylamino group imparts basicity, enabling pH-dependent solubility. The secondary alcohol’s steric hindrance may reduce esterification reactivity compared to primary alcohols.

Complex Aromatic Systems

(4-((4-Butylphenyl)(phenyl)amino)phenyl)methanol

- Structure: A branched molecule with multiple phenyl and amino groups.

- Molecular Formula : C₄₅H₄₆N₂O; CAS : 275793-98-1 .

- Key Differences: The extended conjugation and amino groups suggest applications in optoelectronics (e.g., organic LEDs). The large molecular weight (≈622 g/mol) contrasts sharply with simpler thiane derivatives, impacting diffusion rates in solution-phase reactions.

Research Findings and Implications

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance stability but reduce nucleophilicity, whereas electron-donating groups (e.g., butyl) improve hydrophobic interactions .

- Structural Rigidity: Thiane derivatives exhibit constrained conformations, favoring enantioselective catalysis or receptor binding, while chain-based analogs (e.g., sulfanylbutanols) offer flexibility for dynamic interactions .

- Applications: Thiane derivatives with aromatic substituents are candidates for pharmaceuticals (e.g., enzyme inhibitors) or materials science (e.g., liquid crystals). Simpler alcohols like (4-Butylphenyl)methanol may serve as intermediates in organic synthesis .

Notes

- Further experimental studies (e.g., crystallography, spectroscopy) are required to confirm the exact properties of 4-(4-Butylphenyl)thian-4-ol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.